molecular formula C14H21NO2S B8551457 5-(tert-Butylsulfanyl)-2-propoxybenzamide CAS No. 61627-18-7

5-(tert-Butylsulfanyl)-2-propoxybenzamide

Cat. No.: B8551457
CAS No.: 61627-18-7
M. Wt: 267.39 g/mol
InChI Key: QBYDIOPLRPEBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butylsulfanyl)-2-propoxybenzamide is a useful research compound. Its molecular formula is C14H21NO2S and its molecular weight is 267.39 g/mol. The purity is usually 95%.
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Properties

CAS No.

61627-18-7

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

5-tert-butylsulfanyl-2-propoxybenzamide

InChI

InChI=1S/C14H21NO2S/c1-5-8-17-12-7-6-10(18-14(2,3)4)9-11(12)13(15)16/h6-7,9H,5,8H2,1-4H3,(H2,15,16)

InChI Key

QBYDIOPLRPEBEO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)SC(C)(C)C)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

t-Butanol (16 g.) was added to an aqueous sulphuric acid solution (200 ml.; containing 75% w/w sulphuric acid) cooled in ice-water. The mixture was stirred until all the t-butanol had dissolved, and then 2-propoxy-5-mercaptobenzamide (20 g.; prepared as described in Reference Example 2) was added in small portions with stirring during 15 minutes. After all the solid had dissolved the mixture was allowed to warm up to room temperature and kept at that temperature for 15 minutes. The solution was diluted with water (600 ml.), and the precipitated solid was filtered off and dissolved in chloroform (200 ml.). The chloroform solution was then washed with aqueous sodium hydroxide solution (2N; 40 ml.) and then with water (3 × 20 ml.), and dried over sodium sulphate. The solvent was removed in vacuo and the residue was recrystallised from aqueous ethanol, to give 5-t-butylthio-2-propoxybenzamide (15 g.), m.p. 135.5° - 137.5° C.
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600 mL
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Synthesis routes and methods II

Procedure details

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